3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Overview
Description
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a chemical compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” involves the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” can be represented as CF3C6H4CH2OCOC6H4Cl .Chemical Reactions Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Physical And Chemical Properties Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a clear light yellow liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 185.5±0.0 °C at 760 mmHg, a vapour pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.2±3.0 kJ/mol, a flash point of 75.5±27.3 °C, and an index of refraction of 1.467 .Scientific Research Applications
Synthesis and Characterization :
- The compound has been utilized in the synthesis of various organic compounds. For instance, a study outlined the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its role as an important drug intermediate. This process involved steps like bromination, carboxylation, and chlorination, demonstrating the compound's relevance in organic synthesis processes (Zhou Xiao-rui, 2006).
Acylation of Azaindoles :
- A study explored conditions for the acylation of azaindoles, where benzoyl chloride played a crucial role. The research aimed at attaching acyl groups to azaindoles, which are significant in pharmaceutical chemistry (Z. Zhang et al., 2002).
Polymer Synthesis :
- The compound has been employed in polymer science, particularly in the synthesis of linear and branched poly(3-hydroxy-benzoates). This research provided insights into novel methods of polymerization, emphasizing the compound's utility in developing new polymeric materials (H. Kricheldorf et al., 1982).
Spectroelectrochemical Studies :
- It has been used in the synthesis and characterization of novel compounds for spectroelectrochemical applications. A study synthesized new compounds with 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride and investigated their electrochemical and spectroelectrochemical properties, demonstrating the compound's potential in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
Synthesis of Substituted Selenophenes :
- The compound has been used in the synthesis of selenophenes, indicating its role in the development of novel organic selenium compounds, which are of interest in medicinal and organic chemistry (R. Lisiak, J. Młochowski, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYNUJDVWTSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211870 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride | |
CAS RN |
1160260-72-9 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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